
Sipatrigine
概要
説明
シパトリジンは、ラモトリジンから誘導された置換ピリミジン化合物です。神経保護作用で知られており、ナトリウムチャネルとカルシウムチャネルの阻害剤として機能します。 シパトリジンは、グルタミン酸の放出を弱め、皮質梗塞容積を減少させる能力があるため、脳虚血や卒中の治療における可能性が研究されています .
準備方法
シパトリジンは、ピリミジン環の形成とそれに続く置換反応を含む一連の化学反応によって合成することができます。合成経路は通常、2,3,5-トリクロロベンゾニトリルと4-メチルピペラジンの反応によって中間体が形成され、その後環化してシパトリジンが生成されます。 反応条件は、しばしばジメチルスルホキシド(DMSO)などの溶媒と触媒の使用を必要とし、目的生成物の形成を促進します .
化学反応の分析
シパトリジンは、次のようなさまざまな化学反応を受けます。
酸化: シパトリジンは、特定の条件下で酸化されて酸化誘導体を形成することができます。
還元: 還元反応は、シパトリジン分子の官能基を修飾するために使用することができます。
科学研究の応用
シパトリジンは、その神経保護効果について広く研究されてきました。脳虚血と卒中のモデルにおいて、グルタミン酸の放出を減らし、神経細胞の損傷から保護する可能性を示しています。さらに、シパトリジンは、外傷性脳損傷やその他の神経疾患の治療における可能性についても調査されています。 ナトリウムチャネルとカルシウムチャネルを阻害する能力は、イオンチャネルの生理学と薬理学の研究において貴重な化合物となっています .
科学的研究の応用
Neuroprotective Applications
Sipatrigine is primarily recognized for its neuroprotective effects, particularly in the context of ischemic conditions such as stroke and traumatic brain injury.
Clinical Studies
Several studies have highlighted the efficacy of this compound in animal models:
- Cerebral Ischemia : In rodent models of middle cerebral artery occlusion (MCAO), this compound demonstrated significant neuroprotective effects, reducing infarct volume and improving neurological outcomes .
- Traumatic Brain Injury : Administration of this compound has been shown to mitigate damage from traumatic brain injuries by inhibiting sodium-dependent glutamate release .
Cardiovascular Applications
This compound also exhibits effects on cardiac ion channels, which may have implications for cardiovascular health.
Cardiac Ion Channel Modulation
Research indicates that this compound blocks multiple cardiac ion currents, including:
- Delayed rectifier potassium currents (I_Kr and I_Ks)
- Inward rectifier potassium current (I_K1)
- L-type calcium current (I_Ca,L)
- Fast sodium current (I_Na)
The compound has been shown to prolong action potential duration (APD) in guinea pig ventricular myocytes, suggesting potential applications in managing cardiac arrhythmias .
Potential Psychiatric Applications
Recent studies have suggested that this compound may have therapeutic potential in treating major depression and bipolar disorder through its action on two-pore-domain potassium channels (TREK-1) .
Data Summary Table
Application Area | Mechanism of Action | Key Findings |
---|---|---|
Neuroprotection | Blocks NaV and Ca^2+ channels | Reduces glutamate release; protects against ischemia |
Cardiovascular | Modulates cardiac ion currents | Prolongs APD; potential anti-arrhythmic effects |
Psychiatric | Antagonizes TREK-1 channels | Possible benefits in depression treatment |
Case Study 1: Stroke Management
In a clinical trial involving 220 patients with acute stroke symptoms, this compound was administered intravenously. The trial reported a reduction in disability at three months follow-up compared to control groups, supporting its application in acute stroke management .
Case Study 2: Traumatic Brain Injury
A study on the effects of this compound following traumatic brain injury indicated a significant decrease in cortical infarct volume when administered within the critical window post-injury. This suggests its potential as a therapeutic agent for brain injuries .
作用機序
シパトリジンの主な作用機序は、電位依存性ナトリウムチャネルとカルシウムチャネルの阻害です。これらのチャネルをブロックすることで、シパトリジンはナトリウムイオンとカルシウムイオンの流入を減らし、その結果、興奮毒性に関連する神経伝達物質であるグルタミン酸の放出が弱まります。この神経保護効果は、虚血性イベント中の神経細胞の損傷を最小限に抑えるのに役立ちます。 シパトリジンは、TREKおよびTRESKカリウムチャネルなどの他の分子標的とも相互作用し、全体的な神経保護プロファイルを強化しています .
類似化合物の比較
シパトリジンは、別の抗てんかん薬および神経保護剤であるラモトリジンと構造的に類似しています。両方の化合物はピリミジンコアを共有し、ナトリウムチャネルとカルシウムチャネルを阻害することにより、同様の作用機序を示します。シパトリジンは、ラモトリジンと比較して、TREKおよびTRESKチャネルの阻害においてより効果的であることが判明しています。 その他の類似化合物には、CEN-092が含まれます。CEN-092もTREKおよびTRESKチャネルを標的とするが、結合親和性と有効性に違いがあります .
参考文献
類似化合物との比較
Sipatrigine is structurally similar to lamotrigine, another antiepileptic and neuroprotective agent. Both compounds share a pyrimidine core and exhibit similar mechanisms of action by inhibiting sodium and calcium channels. this compound has been found to be more effective in inhibiting TREK and TRESK channels compared to lamotrigine. Other similar compounds include CEN-092, which also targets TREK and TRESK channels but with different binding affinities and efficacies .
References
生物活性
Sipatrigine (CAS 130800-90-7), also known as BW 619C89, is a neuroprotective agent primarily recognized for its action as a blocker of voltage-dependent sodium channels (NaV). This compound has garnered attention due to its potential therapeutic applications in neuroprotection, particularly in the context of ischemic stroke and other neurological disorders. This article delves into the biological activity of this compound, highlighting its mechanisms, clinical findings, and relevant case studies.
This compound functions by inhibiting sodium channels, which plays a crucial role in the modulation of neuronal excitability. Its ability to inhibit glutamate release contributes to its neuroprotective properties. The compound has shown effectiveness in various animal models, particularly in preventing ischemia-induced neuronal damage. It also exhibits affinity for calcium channels and several receptor types, including sigma and muscarinic receptors, further broadening its pharmacological profile .
Efficacy in Stroke Models
Research indicates that this compound is effective in both permanent and transient middle cerebral artery occlusion (MCAO) models in rodents, demonstrating significant neuroprotective effects. In these studies, this compound administration resulted in reduced infarct volumes and improved neurological outcomes compared to control groups .
Phase II Clinical Trials
A notable Phase II clinical trial evaluated the effects of continuous intravenous infusion of this compound on patients diagnosed with stroke. The study involved 27 patients who received varying doses of this compound (10-36 mg/kg) over 65 hours. Results indicated that neuropsychiatric effects were prevalent among those receiving this compound, with 16 out of 21 patients experiencing issues such as confusion and hallucinations. In contrast, no such effects were reported in the placebo group .
Dose (mg/kg) | Patients Experiencing Neuropsychiatric Effects | Adverse Events |
---|---|---|
10 | 4 | Nausea, vomiting |
18 | 5 | Infusion site reactions |
27 | 3 | Hyponatremia |
36 | 4 | General discomfort |
Despite these adverse events, the pharmacokinetic profile of this compound remained consistent with previous studies, indicating a long half-life and active metabolites which may contribute to CNS side effects .
Neuroprotective Effects
In a systematic review involving multiple trials assessing various neuroprotective agents for acute stroke, this compound was highlighted for its potential benefits in reducing disability and mortality rates. However, the overall efficacy compared to other agents was not statistically significant .
Real-World Evidence
A recent case study explored real-world applications of this compound within clinical settings. It emphasized how data from ongoing clinical trials could inform treatment protocols for stroke patients. By analyzing patient outcomes with and without this compound treatment, researchers aimed to establish a clearer understanding of its effectiveness in diverse populations .
特性
IUPAC Name |
2-(4-methylpiperazin-1-yl)-5-(2,3,5-trichlorophenyl)pyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl3N5/c1-22-2-4-23(5-3-22)15-20-8-11(14(19)21-15)10-6-9(16)7-12(17)13(10)18/h6-8H,2-5H2,1H3,(H2,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOCBJADCWMDGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(C(=N2)N)C3=C(C(=CC(=C3)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl3N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20156750 | |
Record name | Sipatrigine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20156750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130800-90-7 | |
Record name | Sipatrigine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130800-90-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sipatrigine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130800907 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sipatrigine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20156750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SIPATRIGINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OON9AVW1T3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。